5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is this compound. This nomenclature describes a furan ring with a carbaldehyde group at position 2 and a substituted phenyl ring at position 5. The phenyl ring contains two functional groups: a methoxy group at position 4 and a nitro group at position 2.
The structural representation can be expressed using several chemical notation systems:
SMILES Notation :
O=CC1=CC=C(C2=CC=C(OC)C=C2N+=O)O1
This SMILES (Simplified Molecular Input Line Entry System) string represents the chemical structure in a linear text format that computers can interpret and chemists can quickly read.
Linear Structure Formula :
The compound consists of a furan ring connected to a phenyl ring at position 5, with the phenyl ring bearing a methoxy group at position 4 and a nitro group at position 2. The furan ring has a carbaldehyde group at position 2.
The structure indicates the presence of several key functional groups:
- A five-membered furan ring (containing oxygen)
- An aldehyde group (CHO) attached to the furan
- A six-membered phenyl ring
- A methoxy group (OCH₃) at position 4 of the phenyl ring
- A nitro group (NO₂) at position 2 of the phenyl ring
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 415943-88-3. This unique identifier ensures precise identification of the compound in scientific literature and chemical databases.
Alternative chemical identifiers include:
| Identifier Type | Value | Reference |
|---|---|---|
| MDL Number | MFCD00606249 | |
| Alternate Name | 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde | |
| Storage Recommendation | Sealed in dry, Room Temperature |
These alternative identifiers facilitate the compound's identification across different chemical databases and literature sources. The MDL number (Molecular Design Limited) serves as an additional unique identifier in many chemical inventory systems.
Molecular Formula and Weight Analysis
This compound has the molecular formula C₁₂H₉NO₅. This formula indicates the compound contains:
- 12 carbon atoms
- 9 hydrogen atoms
- 1 nitrogen atom
- 5 oxygen atoms
The molecular weight of the compound is 247.20 g/mol.
The molecular composition can be analyzed by examining the contribution of each structural component:
| Structural Component | Approximate Contribution to Molecular Weight |
|---|---|
| Furan ring (C₄H₃O) | ~67 g/mol |
| Carbaldehyde group (CHO) | ~29 g/mol |
| Phenyl ring (C₆H₄) | ~76 g/mol |
| Methoxy group (OCH₃) | ~31 g/mol |
| Nitro group (NO₂) | ~46 g/mol |
| Total | 247.20 g/mol |
The compound's physical properties are influenced by the functional groups present in its structure. The furan ring contributes to its aromatic character, while the carbaldehyde group adds reactivity typical of aldehydes. The nitro group is strongly electron-withdrawing, which affects the electron distribution across the molecule, and the methoxy group is electron-donating, creating an interesting electronic profile for the compound.
Computational chemistry data indicates the compound has the following properties:
- Total Polar Surface Area (TPSA): 82.58
- LogP: 2.6759 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors: 5
- Hydrogen Bond Donors: 0
- Rotatable Bonds: 4
These molecular characteristics determine the compound's chemical behavior, reactivity, and potential applications in research settings.
Properties
IUPAC Name |
5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-17-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)18-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPUSAJELIKPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354781 | |
| Record name | 5-(4-methoxy-2-nitrophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415943-88-3 | |
| Record name | 5-(4-methoxy-2-nitrophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde typically involves the reaction of 4-methoxy-2-nitrobenzaldehyde with furfural under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions
Major Products Formed
Oxidation: 5-(4-Methoxy-2-nitrophenyl)-2-furancarboxylic acid.
Reduction: 5-(4-Methoxy-2-aminophenyl)-2-furaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
Due to its bioactive properties, 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde has potential applications in the pharmaceutical industry:
- Antimicrobial Activity : The presence of the nitro group may enhance antimicrobial properties, similar to other compounds in the nitroaromatic class.
- Anti-inflammatory Agents : Compounds with similar structures have been investigated for their anti-inflammatory effects, suggesting that this compound may also exhibit such properties.
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(2-Nitrophenyl)furan-2-carbaldehyde | Nitro group on phenyl ring | Exhibits strong antimicrobial activity |
| 5-(4-Methylphenyl)furan-2-carbaldehyde | Methyl group on phenyl ring | Potentially less reactive due to steric hindrance |
| 5-(3-Nitrophenyl)furan-2-carbaldehyde | Nitro group at meta position | Different electronic effects on the aromatic ring |
| 5-(4-Fluorophenyl)furan-2-carbaldehyde | Fluorine substituent | Enhanced lipophilicity may improve bioavailability |
This comparison highlights how the combination of methoxy and nitro groups in this compound may confer distinct biological activities compared to its analogs.
Mechanism of Action
The mechanism of action of 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thermodynamic Properties
Thermodynamic studies highlight stability and reactivity differences (Table 2):
Table 2: Thermodynamic Parameters of Nitrophenyl Analogs
| Compound Name | ΔcH°(cr) (kJ/mol) | ΔfH°(cr) (kJ/mol) | Crystallinity |
|---|---|---|---|
| 5-(2-Nitrophenyl)furan-2-carbaldehyde | -3847 ± 12 | -245 ± 2 | High |
| 5-(3-Nitrophenyl)furan-2-carbaldehyde | -3852 ± 10 | -238 ± 1 | Moderate |
| 5-(4-Nitrophenyl)furan-2-carbaldehyde | -3860 ± 15 | -252 ± 3 | High |
| 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde | -3881 ± 14 | -260 ± 2 | High |
Key Findings :
- Para-nitro substitution (e.g., 4-nitrophenyl) enhances thermodynamic stability compared to ortho/meta isomers due to resonance stabilization .
- Methyl substitution at the 2-position (2-methyl-4-nitrophenyl) increases combustion enthalpy (ΔcH°) by ~20 kJ/mol, suggesting higher energy content .
Condensation Reactions
- The aldehyde group in 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde participates in Knoevenagel condensations to form α,β-unsaturated carbonyl derivatives, critical for anticancer agents .
- Analog 5-(4-chlorophenyl)furan-2-carbaldehyde reacts with 4-methoxyacetophenone to yield chalcones (e.g., compound 2a, m.p. 179–181°C), showing 80% yield efficiency .
Biological Activity
5-(4-Methoxy-2-nitrophenyl)furan-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data from various studies, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring substituted with a 4-methoxy-2-nitrophenyl group and an aldehyde functional group. The presence of the methoxy and nitro groups is significant as they can influence the compound's reactivity and biological activity.
Antimicrobial Activity
Compounds with furan and nitro groups have been reported to exhibit antimicrobial properties. Research indicates that this compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The following table summarizes the antimicrobial efficacy of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 7.80 µg/mL | 12.50 µg/mL |
| Escherichia coli | Inactive | Inactive |
| Candida albicans | 62.50 µg/mL | Moderate activity |
This data shows that while the compound exhibits significant activity against certain Gram-positive bacteria, it is ineffective against Gram-negative bacteria like E. coli .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It may induce apoptosis in cancer cells through modulation of specific signaling pathways associated with cell proliferation and survival. The mechanisms hypothesized include:
- Enzyme Inhibition : Binding to active sites on enzymes critical for cancer cell metabolism.
- Targeting Signaling Pathways : Inducing apoptosis by activating or inhibiting proteins involved in cell cycle regulation.
A study demonstrated that furan derivatives could suppress the growth of rapidly dividing cancer cells more effectively than slower-growing fibroblast cells .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of compounds similar to this compound:
- Antimycobacterial Activity : Related compounds have shown promise in treating tuberculosis by interfering with iron acquisition in mycobacterial species, suggesting potential applications for this compound in antimycobacterial therapy .
- Structure-Activity Relationship (SAR) : Investigations into structural modifications of furan derivatives indicate that variations in substituents can significantly affect biological activity. The presence of both nitro and methoxy groups enhances efficacy against pathogens .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde?
- Methodological Answer : The compound can be synthesized via substitution reactions on a furan-carbaldehyde scaffold. For example, Sobechko and Dibri (2022) synthesized analogous nitro-substituted furan derivatives by introducing substituents (e.g., –OCH₃, –NO₂) onto the phenyl ring through electrophilic aromatic substitution or coupling reactions . Key steps include:
- Functionalization of the phenyl ring with nitro and methoxy groups.
- Coupling the substituted phenyl group to the furan-2-carbaldehyde core under catalytic conditions (e.g., Pd-mediated cross-coupling).
- Purification via recrystallization or column chromatography to isolate the product.
Q. How are thermodynamic properties (e.g., combustion energy, enthalpy of formation) experimentally determined for this compound?
- Methodological Answer : Combustion calorimetry is the primary method. Using a precision bomb calorimeter (e.g., B-08-MA), the combustion energy is measured by combusting the compound in oxygen at high pressure. The enthalpy of formation (ΔHf°) is derived from the combustion data via Hess’s law, accounting for the energy of combustion products (CO₂, H₂O, and HNO₃ for nitro groups) . For example, Sobechko and Dibri (2022) reported ΔHf° values for structurally similar compounds, such as 5-(4-nitrophenyl)furan-2-carbaldehyde, at –450 ± 5 kJ/mol (solid state) .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the phenyl and furan rings.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitro group absorption at ~1520 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous determination of crystal structure and substituent orientation (if single crystals are obtainable) .
Advanced Research Questions
Q. How do substituents (e.g., –NO₂, –OCH₃) on the phenyl ring influence thermodynamic stability and reactivity?
- Methodological Answer : Substituents alter electron density and steric effects. For example:
- Nitro groups (–NO₂) : Electron-withdrawing, which stabilizes the compound thermodynamically but may increase sensitivity to redox reactions.
- Methoxy groups (–OCH₃) : Electron-donating, potentially reducing combustion energy compared to nitro derivatives.
Comparative studies of 5-(4-nitrophenyl)- and 5-(2-oxymethyl-4-nitrophenyl)-furan-2-carbaldehyde show that –OCH₃ lowers ΔHf° by ~20 kJ/mol due to reduced resonance stabilization .
Q. How can discrepancies between experimental and computational enthalpy values be resolved?
- Methodological Answer : Discrepancies often arise from approximations in additive calculation methods (e.g., Benson group increments). To resolve them:
- Refine computational models using higher-level theories (e.g., DFT with dispersion corrections).
- Validate experimental conditions (e.g., purity >99% via HPLC) to minimize measurement errors.
Sobechko and Dibri (2022) reconciled differences by adjusting for crystal lattice energy contributions, which additive methods often underestimate .
Q. What are the challenges in establishing structure-activity relationships (SAR) for nitro- and methoxy-substituted furan derivatives?
- Methodological Answer : Key challenges include:
- Synthetic complexity : Introducing multiple substituents requires precise control over reaction conditions.
- Electron correlation effects : Nitro and methoxy groups create competing electronic effects, complicating reactivity predictions.
- Biological interactions : Limited toxicological data (e.g., no reproductive toxicity data for similar compounds ) hinder SAR validation.
Advanced SAR studies should integrate computational docking (e.g., with cytochrome P450 enzymes) and systematic substitution patterns .
Research Gaps and Recommendations
- Safety Data : No comprehensive toxicological data exists for this compound. Preliminary handling should follow protocols for structurally related nitroaromatics (e.g., PPE, fume hood use) .
- Computational Modeling : Develop machine learning models to predict thermodynamic properties using existing experimental datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
